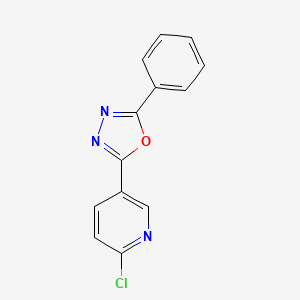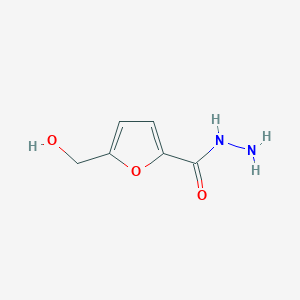
5-(Hydroxymethyl)furan-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(Hydroxymethyl)furan-2-carbohydrazide” is derived from sugars and is a link between biomass and furan-based chemicals . It consists of a furan ring and is classified as a derivative of furoic acid . With its functional groups and reaction sites, it is a versatile, renewable building block .
Synthesis Analysis
The synthesis of “this compound” involves various transformations of biomass-derived 5-hydroxymethylfurfural (HMF) . These transformations include hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification, and decarbonylation . The synthesis process is not green and efficient, and research is ongoing to develop more sustainable synthesis methods .Molecular Structure Analysis
The molecular structure of “this compound” includes a furan ring, which carries a carboxyl group or a derivative thereof . The structure also includes an easily oxidizable primary hydroxyl group and an aldehyde group of slightly lower susceptibility towards oxidants .Chemical Reactions Analysis
The chemical reactions of “this compound” involve various transformations, including the oxidation of the primary hydroxyl group to form diformylfuran (DFF) and the oxidation of the aldehyde group to form 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) .科学的研究の応用
Sustainable Production of Chemicals and Fuels
HMF and its derivatives, including furan compounds like 5-(Hydroxymethyl)furan-2-carbohydrazide, have been recognized for their potential as renewable feedstocks for the production of a variety of chemicals and fuels. These derivatives can be synthesized from biomass resources, making them key components in the development of sustainable industrial processes. The conversion of biomass into HMF is a critical step towards the utilization of renewable resources for chemical manufacturing, potentially replacing petroleum-based intermediates (Teong, Yi, & Zhang, 2014).
Biobased Polyesters and Polymers
Research into the enzymatic synthesis of biobased polyesters using furan derivatives as building blocks highlights the versatility of these compounds in creating environmentally friendly materials. The study by Jiang et al. (2014) demonstrates the successful polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, leading to novel furan polyesters. This approach showcases the potential of HMF derivatives in replacing traditional petroleum-based monomers in polymer synthesis, contributing to the development of sustainable materials (Jiang et al., 2014).
Catalysis and Conversion Processes
The catalytic conversion of carbohydrates to HMF is a vital process in utilizing biomass as a renewable resource for chemical production. Studies on the catalytic dehydration of sugars have provided insights into the efficiency and selectivity of these reactions, critical for optimizing the yield of HMF and its derivatives. For example, the use of tin-Beta zeolite in a one-pot synthesis demonstrates the potential for high-efficiency conversion of carbohydrates to HMF, indicating the broader applicability of similar catalysts in producing derivatives like this compound (Nikolla, Román‐Leshkov, Moliner, & Davis, 2011).
Mitigation of Environmental Impact
The environmental impact of chemical production processes is a growing concern. Research into the mitigation strategies for the formation of potentially harmful by-products during the production of furan derivatives like HMF is crucial. Strategies to reduce levels of furan and HMF in food products, for instance, can inform practices in industrial processes to minimize the environmental and health impacts of furan compound production (Anese & Suman, 2013).
将来の方向性
The future directions for “5-(Hydroxymethyl)furan-2-carbohydrazide” involve the development of more sustainable synthesis methods . There is also potential for the development of cell factories to produce high-value compounds, envisioning economically viable biorefineries . The compound’s derivatives have valuable applications in polymers, bioplastics, and pharmaceuticals .
作用機序
Target of Action
It is known that furan platform chemicals (fpcs), including 5-(hydroxymethyl)furan-2-carbohydrazide, are derived from biomass and have a wide range of applications .
Mode of Action
It’s known that furan derivatives can undergo various chemical transformations, making them versatile for producing bio-based polymers . For instance, 5-Hydroxymethylfurfural (HMF), a related compound, can be converted into 2,5-bis(hydroxymethyl)furan (BHF) via selective hydrogenation .
Biochemical Pathways
It’s known that hmf, a related compound, can be converted into various value-added chemicals through oxidation, hydrogenation, and other chemical reactions . These reactions are part of the broader biomass refinement process, where biomass raw materials are converted into energy chemicals .
Result of Action
It’s known that furan derivatives, including this compound, can be used to synthesize a wide range of compounds, including bio-based polymers . These polymers can replace their petroleum-based counterparts, contributing to the development of sustainable and environmentally friendly alternatives .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the catalytic performance of biocatalysts used in the synthesis of furan derivatives can decrease due to the presence of HMF toxicity . This challenge can be overcome by developing novel catalysts or optimizing reaction conditions .
生化学分析
Biochemical Properties
5-(Hydroxymethyl)furan-2-carbohydrazide plays a role in biochemical reactions, particularly in the biotransformation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid . It interacts with enzymes such as aldehyde dehydrogenase , which is involved in the oxidation process .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes at the molecular level. For instance, it has been found to interact with aldehyde dehydrogenase, accelerating the enzyme’s catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to undergo changes over time. For example, in the biotransformation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid, a high yield was attained within 6 hours using a 100 mM substrate .
Metabolic Pathways
This compound is involved in the metabolic pathway of 5-hydroxymethylfurfural . It interacts with enzymes such as aldehyde dehydrogenase, which plays a crucial role in this metabolic process .
特性
IUPAC Name |
5-(hydroxymethyl)furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c7-8-6(10)5-2-1-4(3-9)11-5/h1-2,9H,3,7H2,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEOPLTYTSHQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)NN)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
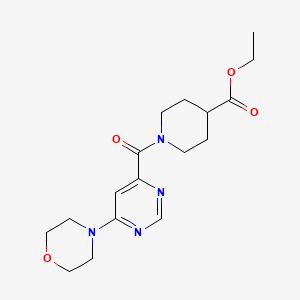

![Methyl 4-{[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2759607.png)
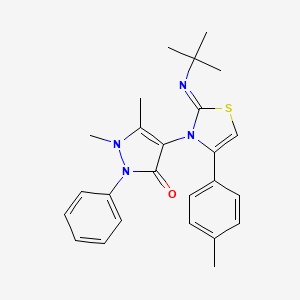
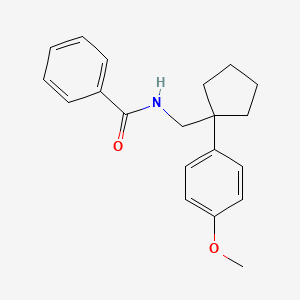
![N-(2,2-Difluorospiro[2.5]octan-6-yl)prop-2-enamide](/img/structure/B2759611.png)
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2759613.png)
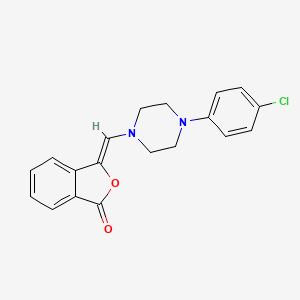
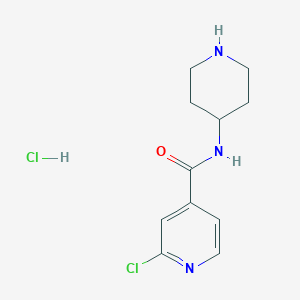
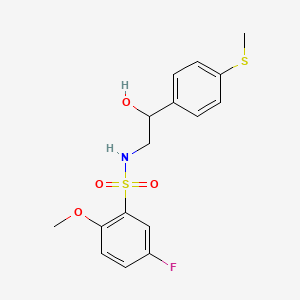
![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2759621.png)
![N-[4-({3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2759622.png)
![2-[4-(Methylamino)phenyl]acetic acid hydrochloride](/img/structure/B2759625.png)
